molecular formula C9H13N3O3S B14816587 N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14816587
M. Wt: 243.29 g/mol
InChI Key: XGRDWCVDUCUOSS-UHFFFAOYSA-N
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Description

N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide is an organic compound that features a sulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(5-amino-3-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-8(15-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3,10H2,1H3,(H,11,12)

InChI Key

XGRDWCVDUCUOSS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 5-amino-3-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine ring attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methoxypyridin-3-yl)methanesulfonamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

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